1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound features a piperidine ring, a triazole ring, and a carboxylic acid functional group, which contribute to its biological activity and chemical reactivity. The tert-butoxycarbonyl group serves as a protecting group, enhancing the stability of the compound during synthesis and storage.
This compound falls under the category of organic compounds, specifically those containing nitrogen heterocycles. It is classified as a triazole derivative due to the presence of the triazole ring and is also categorized as an amino acid derivative because of its carboxylic acid functionality. The compound's molecular formula is , with a molecular weight of approximately 296.33 g/mol .
The synthesis of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves several steps:
These steps may vary depending on specific reagents and conditions used in each synthesis route .
The molecular structure of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be represented by its structural formula and SMILES notation:
CC(CC(=O)O)N1CCC(CC1)N2C(=CN=N2)C(=O)O
The compound is expected to undergo various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for various applications in drug development and material science .
The mechanism of action for 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with biological targets:
Research indicates that this compound has potential therapeutic effects in areas such as oncology and neurology due to its ability to modulate key biological processes .
Understanding these properties is essential for handling and utilizing the compound effectively in laboratory settings .
The applications of 1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid are diverse:
CAS No.: 2508-01-2
CAS No.: 676-99-3
CAS No.: 52078-56-5
CAS No.: 113231-14-4
CAS No.: 210769-82-7
CAS No.: 6971-20-6